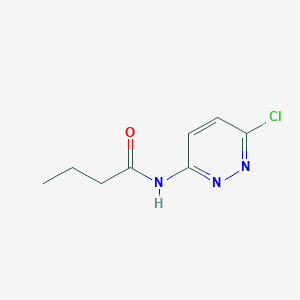

N-(6-chloropyridazin-3-yl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to “N-(6-chloropyridazin-3-yl)butanamide” has been reported in the literature . For instance, 3,8-Diazabicyclo [3.2.1]octane, 2,5-diazabicyclo [2.2.1]heptane, piperazine, and homopiperazine derivatives, substituted at one nitrogen atom with the 6-chloro-3-pyridazinyl group, were synthesized and tested for their affinity toward the neuronal nicotinic acetylcholine receptors (nAChRs) .Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed in several studies . A molecular modeling study allowed the location of their preferred conformations .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly stated in the available literature .Applications De Recherche Scientifique

Synthèse de complexes de métaux de transition

Ce composé a été utilisé dans la synthèse de complexes de métaux de transition. Une nouvelle classe de complexes métalliques de fer (II), de nickel (II) et de cuivre (II) à base de pyridazine a été synthétisée à partir de ce composé . Les données spectroscopiques indiquent que les ligands se comportent comme des ligands tridentés .

Activités biologiques

Le ligand et ses six complexes métalliques ont été évalués pour leur activité antibactérienne in vitro contre diverses souches . Ils ont également été évalués pour leur activité antifongique in vitro .

Essais de cytotoxicité

Des essais de cytotoxicité contre les lignées cellulaires humaines de cancer du côlon MiaPaCa-2 et PanC-1 in vitro ont été réalisés pour le ligand .

Études d'amarrage moléculaire

Les structures optimisées du ligand et de ses complexes ont été utilisées pour réaliser des études d'amarrage moléculaire avec les récepteurs de l'enzyme ADN gyrase .

Analyse conformationnelle

Le composé a été synthétisé et ses deux formes stables ont été isolées. Pour l'établissement de leurs structures, des calculs de géométrie B3LYP et d'énergie et de RMN GIAO/B3LYP de conformères possibles en utilisant le modèle de continuum polarisable ont été effectués .

Applications pharmacologiques

Les quinoxalines substituées, qui comprennent ce composé, constituent une classe importante d'hétérocycles benzo-fusionnés qui constituent un échafaudage d'une grande variété de composés pharmacologiquement actifs. Elles ont montré des activités antibactériennes, antifongiques, anticancéreuses, antituberculeuses et antimalariennes .

Activités antithrombotiques

Certaines quinoxalin-2-ones et quinoxaline-2,3-di-ones, qui peuvent être synthétisées à partir de ce composé, présentent des activités antithrombotiques potentielles .

Base de différents insecticides, fongicides, herbicides et antagonistes des récepteurs

Le fragment quinoxaline, qui peut être synthétisé à partir de ce composé, est à la base de différents insecticides, fongicides, herbicides et antagonistes des récepteurs .

Mécanisme D'action

N-(6-chloropyridazin-3-yl)butanamide acts as a catalyst in organic synthesis reactions by facilitating the formation of new bonds between two molecules. The mechanism of action involves the deprotonation of the 6-chloropyridazine to form the anion, which then reacts with the butanamide to form the desired product. This reaction occurs in the presence of a base, such as sodium hydroxide, and proceeds in two steps.

Biochemical and Physiological Effects

This compound has been found to have various biochemical and physiological effects. It has been shown to have antibacterial and antifungal activity, and has been used in the treatment of certain infections. In addition, it has been found to possess anti-inflammatory and analgesic properties, and has been used to treat various inflammatory and pain-related conditions. This compound has also been found to have antioxidant activity, and has been used to treat certain types of cancer.

Avantages Et Limitations Des Expériences En Laboratoire

N-(6-chloropyridazin-3-yl)butanamide has several advantages for use in laboratory experiments. It is relatively inexpensive, and is readily available from chemical suppliers. In addition, it is relatively stable and has a wide range of applications. However, this compound also has some limitations. It is highly toxic, and should be handled with care. In addition, it is not very soluble in water and can be difficult to work with in aqueous solutions.

Orientations Futures

There are several potential future directions for the use of N-(6-chloropyridazin-3-yl)butanamide in scientific research. It could be used in the synthesis of new drugs and other pharmaceuticals, as well as in the production of novel materials. In addition, it could be further investigated for its potential applications in cancer therapy, as well as its possible use in the treatment of other diseases. Finally, this compound could be studied for its potential use in the synthesis of biodegradable plastics and other materials.

Méthodes De Synthèse

N-(6-chloropyridazin-3-yl)butanamide can be synthesized from the reaction of 6-chloropyridazine and butanamide. This reaction occurs in the presence of a base, such as sodium hydroxide, and proceeds in two steps. In the first step, the 6-chloropyridazine is deprotonated to form the anion, which then reacts with the butanamide to form the desired product. The reaction is generally carried out in an aqueous solution at a temperature of around 100°C.

Safety and Hazards

Safety data sheets for “N-(6-chloropyridazin-3-yl)butanamide” are available and provide information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and more .

Propriétés

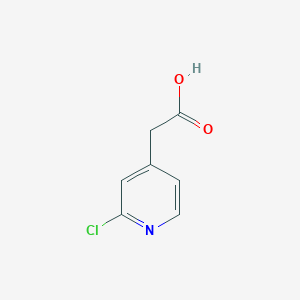

IUPAC Name |

N-(6-chloropyridazin-3-yl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O/c1-2-3-8(13)10-7-5-4-6(9)11-12-7/h4-5H,2-3H2,1H3,(H,10,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWIACUARPGOFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NN=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647524 |

Source

|

| Record name | N-(6-Chloropyridazin-3-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868948-12-3 |

Source

|

| Record name | N-(6-Chloropyridazin-3-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1292640.png)

![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1292644.png)

![6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1292646.png)

![4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1292647.png)

![4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292648.png)

![4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B1292649.png)

![3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292651.png)

![6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1292653.png)

![4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292654.png)

![6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1292655.png)